molecular formula C5H8O2S B2822061 3-Sulfanylcyclobutane-1-carboxylic acid CAS No. 2387168-32-1

3-Sulfanylcyclobutane-1-carboxylic acid

Cat. No. B2822061
CAS RN: 2387168-32-1
M. Wt: 132.18
InChI Key: IOJNZYJIEHATEX-UHFFFAOYSA-N
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Description

3-Sulfanylcyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2387168-32-1 . It has a molecular weight of 132.18 . The IUPAC name for this compound is 3-mercaptocyclobutane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for 3-Sulfanylcyclobutane-1-carboxylic acid is 1S/C5H8O2S/c6-5(7)3-1-4(8)2-3/h3-4,8H,1-2H2,(H,6,7) . This code gives a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Synthesis and Chemical Properties

3-Sulfanylcyclobutane-1-carboxylic acid and its derivatives have been explored in various synthetic and chemical studies. One notable application is in the field of fluorinated analogue synthesis, where compounds such as 1-amino-3,3-difluorocyclobutanecarboxylic acid have been synthesized, showing the versatility of cyclobutane derivatives in the synthesis of complex molecules (Mykhailiuk et al., 2010). Additionally, the catalytic decarboxylative radical sulfonylation process utilizes similar compounds, highlighting their role in creating sulfone structures crucial for pharmaceuticals and agrochemicals (He et al., 2020).

Radiopharmaceutical Applications

In radiopharmaceutical sciences, analogues of 3-Sulfanylcyclobutane-1-carboxylic acid, such as anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), have been developed for tumor imaging in positron emission tomography (PET). These studies demonstrate the potential of cyclobutane derivatives in diagnostics, particularly in identifying and monitoring cancerous growths (McConathy et al., 2003).

Catalysis and Polymerization

Cyclobutane derivatives are also involved in catalytic processes and polymerization reactions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the synthesis of specific compounds, showcasing the utility of sulfanyl-substituted cyclobutanes in facilitating chemical reactions and synthesizing polymers (Tayebi et al., 2011).

properties

IUPAC Name

3-sulfanylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-5(7)3-1-4(8)2-3/h3-4,8H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJNZYJIEHATEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Sulfanylcyclobutane-1-carboxylic acid

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